Sulfasalazine - 599-79-1

Sulfasalazine

Catalog Number: EVT-282732
CAS Number: 599-79-1
Molecular Formula: C18H14N4O5S
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulfasalazine is a synthetic compound formed by the azo coupling of mesalazine (5-aminosalicylic acid) and sulfapyridine. [] It belongs to a group of medications known as disease-modifying antirheumatic drugs (DMARDs). [] While often utilized in a clinical setting, Sulfasalazine's unique properties also make it a valuable tool in various scientific research domains.

Mesalazine (Mesalamine)

Compound Description: Mesalazine, also known as mesalamine or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug primarily used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease. It works by blocking the production of prostaglandins and leukotrienes, which are substances involved in inflammation [].

Relevance: Mesalazine is a major metabolite of Sulfasalazine and is often considered a potential alternative therapy for maintaining remission in Crohn's disease. One study found that while both Sulfasalazine and Mesalazine reduced the risk of clinical relapse after one year, this benefit was primarily observed in studies that used Mesalazine [].

Aminosalicylate

Compound Description: Aminosalicylate refers to a class of compounds derived from salicylic acid and possessing an amino group. These compounds, including 5-aminosalicylic acid (5-ASA or Mesalazine), exhibit anti-inflammatory properties and are used in treating inflammatory bowel diseases [].

Relevance: Aminosalicylate is a metabolite of Sulfasalazine. Research indicates that maturing human dendritic cells are significantly more sensitive to Sulfasalazine compared to Aminosalicylate, highlighting Sulfasalazine's potency in inhibiting dendritic cell maturation [].

Sulfapyridine

Compound Description: Sulfapyridine is an antibiotic sulfonamide drug. It was initially used to treat a variety of bacterial infections, but its use is now limited due to the availability of safer and more effective alternatives. Sulfapyridine is a metabolite of Sulfasalazine [, ].

Relevance: Sulfapyridine is a major metabolite of Sulfasalazine, but unlike Sulfasalazine, it doesn't exhibit significant inhibitory effects on the maturation of human dendritic cells []. Research suggests that the anti-inflammatory effects of Sulfasalazine are primarily attributed to its 5-ASA component, while Sulfapyridine contributes to its antibiotic properties and potential side effects [].

Olsalazine

Compound Description: Olsalazine is a prodrug of Mesalazine (5-ASA). It is broken down in the colon to release Mesalazine, which exerts anti-inflammatory effects locally. Olsalazine is primarily used for maintaining remission in ulcerative colitis [, ].

Relevance: Olsalazine is structurally similar to Sulfasalazine and is also used in the treatment of ulcerative colitis. Studies have shown that both drugs are equally effective in maintaining remission and have a similar incidence of adverse effects [, ].

Leflunomide

Compound Description: Leflunomide is a disease-modifying antirheumatic drug (DMARD) that works by inhibiting the production of pyrimidines, which are essential building blocks for DNA and RNA synthesis. It is used to treat rheumatoid arthritis and psoriatic arthritis [].

Relevance: Leflunomide is another DMARD that is often compared to Sulfasalazine in the treatment of rheumatoid arthritis. A study comparing the long-term effects of both drugs revealed that both Leflunomide and Sulfasalazine effectively slowed down the progression of rheumatoid arthritis, with Leflunomide showing slightly better results in terms of reducing erosive joint counts [].

Acetylsulfapyridine (Ac-SP)

Compound Description: Acetylsulfapyridine is the acetylated metabolite of Sulfapyridine, formed by the action of N-acetyltransferase 2 (NAT2) enzyme. It is primarily regarded as an inactive metabolite of Sulfasalazine [].

Relevance: Acetylsulfapyridine is a metabolite of Sulfapyridine, which is itself a metabolite of Sulfasalazine. Phenotyping studies using Sulfasalazine as a probe drug indicate that the elimination half-life of Acetylsulfapyridine is influenced by the NAT2 genotype, with slower elimination observed in individuals with the slow acetylator genotype [].

Glycochenodeoxycholic acid (GCDCA)

Compound Description: Glycochenodeoxycholic acid (GCDCA) is a type of bile acid that is naturally produced in the liver. In high concentrations, GCDCA can induce apoptosis in hepatocytes, contributing to liver injury [].

Relevance: In vitro and in vivo studies have shown that Sulfasalazine can significantly reduce GCDCA-induced apoptosis in hepatocytes []. This protective effect of Sulfasalazine is attributed to its ability to activate the nuclear factor κB (NFκB) survival pathway and reduce the generation of reactive oxygen species (ROS) induced by GCDCA.

Prostaglandin E2 (PGE2)

Compound Description: Prostaglandin E2 (PGE2) is a lipid mediator involved in various physiological and pathological processes, including inflammation, pain, and fever. In the context of inflammatory bowel diseases, PGE2 is known to play a role in mediating inflammation and tissue damage [].

Relevance: While Sulfasalazine exhibits anti-inflammatory effects by inhibiting the production of prostaglandins like PGE2, a study comparing Sulfasalazine to a prostaglandin E2 subtype 4 (EP4) agonist found that the EP4 agonist was more effective in preventing and treating colitis in a mouse model. The study suggests that targeting specific prostaglandin receptors, like EP4, might be a more promising approach for inflammatory bowel disease treatment [].

Curcumin

Compound Description: Curcumin is a natural polyphenol found in turmeric, with known anti-inflammatory and antioxidant properties. It has been studied for its potential therapeutic benefits in various diseases, including cancer and inflammatory conditions [].

Hydroxychloroquine

Compound Description: Hydroxychloroquine is a disease-modifying antirheumatic drug (DMARD) commonly used to treat autoimmune diseases such as rheumatoid arthritis and lupus. It is believed to work by modulating the immune system and reducing inflammation [].

Relevance: Hydroxychloroquine is another DMARD that is often compared to Sulfasalazine in the treatment of rheumatoid arthritis. In a clinical trial, Sulfasalazine demonstrated a significantly earlier suppression of disease activity compared to Hydroxychloroquine, resulting in less radiographic damage after 24 and 48 weeks of treatment [].

Gold Sodium Thiomalate

Compound Description: Gold sodium thiomalate is a gold compound historically used as a disease-modifying antirheumatic drug (DMARD) to treat rheumatoid arthritis. It is believed to work by suppressing the immune system's attack on the joints [].

Relevance: Gold sodium thiomalate is another DMARD that has been compared to Sulfasalazine. Early studies suggest that Sulfasalazine might offer similar efficacy to gold sodium thiomalate in treating rheumatoid arthritis, but with a milder toxicity profile [].

Methotrexate

Compound Description: Methotrexate is an immunosuppressant and antimetabolite drug widely used in the treatment of various cancers and autoimmune diseases, including rheumatoid arthritis [].

Relevance: Methotrexate is a commonly used DMARD that is often combined with Sulfasalazine in the treatment of rheumatoid arthritis. Studies indicate that combination therapy with Methotrexate and Sulfasalazine, often as part of a triple therapy regimen, demonstrates greater efficacy compared to Methotrexate monotherapy [].

Thalidomide

Compound Description: Thalidomide is an immunomodulatory drug with anti-inflammatory and anti-angiogenic properties. Despite its historical association with severe birth defects, Thalidomide has re-emerged as a potential treatment option for certain conditions, including multiple myeloma and erythema nodosum leprosum [].

Relevance: A study investigated the combined use of Sulfasalazine, Thalidomide, and a recombinant human tumor necrosis factor receptor-immunoglobulin G fusion protein (rhTNFR-IgG) for treating hip involvement in ankylosing spondylitis. The results suggest that this combination therapy is highly effective and well-tolerated, with significant improvements in disease activity and symptoms [].

Ursodeoxycholic acid (UDCA)

Compound Description: Ursodeoxycholic acid (UDCA) is a naturally occurring bile acid with hepatoprotective properties. It is used to treat various liver diseases, including primary biliary cholangitis and primary sclerosing cholangitis [].

Relevance: A study comparing the effects of UDCA and Sulfasalazine on colitis-related colon carcinogenesis in mice found that UDCA was more effective than Sulfasalazine in inhibiting tumor development. The study suggests that UDCA, rather than Sulfasalazine, could be a promising agent for suppressing colitis-associated cancer [].

Trimethoprim

Compound Description: Trimethoprim is an antibiotic that is often used in combination with Sulfamethoxazole (another Sulfa drug) to treat various bacterial infections. This combination works by inhibiting different steps in the bacterial folic acid synthesis pathway [].

Relevance: A crystal engineering study explored the potential of preparing new solid phases of Sulfasalazine with Trimethoprim. While the study successfully created a co-crystal form, it did not delve into the biological implications or applications of this combination [].

Benzoic Anhydride

Compound Description: Benzoic Anhydride is a chemical compound primarily used as an acylating agent in organic synthesis. It is also used in the production of certain dyes and perfumes [].

Relevance: In a study exploring new solid phases of Sulfamethoxazole, Benzoic Anhydride was successfully used as a coformer to create a new co-crystal form of the drug. This co-crystallization potentially offered improved physicochemical properties compared to the parent Sulfamethoxazole compound [].

Oxalic Acid

Compound Description: Oxalic acid is an organic compound found naturally in many plants. It is a strong dicarboxylic acid and is often used in various industrial and household applications, including cleaning and bleaching agents [].

Relevance: Similar to Benzoic Anhydride, Oxalic Acid was investigated as a potential coformer for creating a new solid phase of Sulfamethoxazole. The study successfully produced an amorphous form of Sulfamethoxazole-oxalic acid, potentially offering altered physicochemical characteristics compared to the original drug [].

Nicotinamide

Compound Description: Nicotinamide, also known as niacinamide, is a form of vitamin B3 that plays a vital role in various metabolic processes in the body. It is often used as a dietary supplement and has shown therapeutic potential in certain skin conditions [].

Relevance: Nicotinamide was explored as a potential coformer for Sulfasalazine in a crystal engineering study. The study successfully formed a co-crystal of Sulfasalazine-nicotinamide, suggesting the possibility of modifying the physicochemical properties of Sulfasalazine through co-crystallization with Nicotinamide [].

Source and Classification

Sulfasalazine is synthesized from sulfapyridine, which is a sulfonamide antibiotic, and salicylic acid, a component related to aspirin. This combination results in a compound that exhibits both antibiotic and anti-inflammatory actions. It falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) and is particularly noted for its role in managing inflammatory bowel diseases and autoimmune conditions .

Synthesis Analysis

The synthesis of sulfasalazine involves several key steps:

  1. Diazotization: The process begins with the diazotization of sulfapyridine in an aqueous solution containing hydrochloric acid and sodium nitrite. This reaction typically occurs at low temperatures (0-5 °C) to stabilize the diazonium salt formed.
  2. Coupling Reaction: The diazonium salt is then reacted with salicylic acid in a sodium hydroxide solution, leading to the formation of sulfasalazine. The pH is carefully controlled during this step to ensure optimal reaction conditions.
  3. Purification: After the coupling reaction, the crude product undergoes purification processes, which may include crystallization and filtration to isolate pure sulfasalazine .
Molecular Structure Analysis

Sulfasalazine has the following molecular formula: C18H14N4O5SC_{18}H_{14}N_{4}O_{5}S. Its molecular weight is approximately 398.39 g/mol. The structure consists of a sulfapyridine moiety linked via an azo bond to 5-aminosalicylic acid.

Structural Features

  • Azo Linkage: The azo bond (-N=N-) between sulfapyridine and 5-aminosalicylic acid is crucial for its biological activity.
  • Functional Groups: The molecule contains several functional groups, including an amine group (-NH2), a sulfonamide group (-SO2NH2), and carboxylic acid functionalities that contribute to its pharmacological properties.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformational flexibility and interactions with biological targets .

Chemical Reactions Analysis

Sulfasalazine participates in various chemical reactions that are significant for its pharmacological effects:

  1. Metabolism: In the body, sulfasalazine is metabolized by intestinal bacteria into sulfapyridine and 5-aminosalicylic acid. These metabolites retain therapeutic activity but exhibit different pharmacokinetic profiles.
  2. Inhibition of Enzymes: Sulfasalazine inhibits enzymes involved in inflammatory pathways, including cyclooxygenase and lipoxygenase pathways. This inhibition reduces the synthesis of pro-inflammatory mediators such as leukotrienes and prostaglandins .
  3. Chemical Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions, which could affect its therapeutic efficacy.
Mechanism of Action

Sulfasalazine's mechanism of action involves multiple pathways:

  • Inhibition of Inflammatory Mediators: It inhibits the synthesis of leukotrienes and prostaglandins by blocking cyclooxygenase-1, cyclooxygenase-2, and arachidonate 5-lipoxygenase pathways.
  • Modulation of Immune Response: Sulfasalazine affects immune cell function by inhibiting nuclear factor kappa-B (NF-kB), which reduces the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).
  • Adenosine Pathway Activation: It enhances adenosine signaling through ecto-5'-nucleotidase activity, contributing to its anti-inflammatory effects by promoting apoptosis in activated macrophages .
Physical and Chemical Properties Analysis

Sulfasalazine exhibits several notable physical and chemical properties:

  • Solubility: It has limited solubility in water but is soluble in organic solvents like ethanol.
  • Melting Point: The melting point ranges between 150 °C to 160 °C.
  • Stability: The compound remains stable under normal storage conditions but should be protected from moisture and light to prevent degradation.
  • pH Sensitivity: Sulfasalazine's stability can be influenced by pH; it is more stable in neutral to slightly alkaline environments .
Applications

Sulfasalazine has several important applications in clinical settings:

  1. Treatment of Inflammatory Bowel Diseases: It is commonly prescribed for managing ulcerative colitis and Crohn's disease due to its ability to reduce inflammation in the gastrointestinal tract.
  2. Rheumatoid Arthritis Management: As a DMARD, it helps control symptoms and slow disease progression in rheumatoid arthritis patients.
  3. Research Applications: Beyond clinical use, sulfasalazine serves as a tool in research studies investigating inflammatory pathways and immune responses due to its unique dual-action mechanism.
Pharmacological Mechanisms of Sulfasalazine in Autoimmune Modulation

Immunomodulatory Pathways Involving NF-κB Suppression

The transcription factor nuclear factor kappa B (NF-κB) serves as a master regulator of inflammation, controlling the expression of numerous genes involved in immune responses. Sulfasalazine potently and specifically inhibits NF-κB activation, representing a core mechanism of its anti-inflammatory action [1] [4].

  • Molecular Mechanism of IκB Kinase Inhibition: SSZ directly targets the IκB kinase (IKK) complex, which is essential for NF-κB activation. Upon stimulation by pro-inflammatory signals like TNF-α, LPS, or phorbol esters, the IKK complex phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB dimers (e.g., p50/p65) to translocate to the nucleus and activate transcription. SSZ inhibits the catalytic activity of both IKKα and IKKβ subunits. Crucially, it achieves this by acting as a competitive antagonist for the ATP-binding site within the kinases [4]. This direct inhibition prevents IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm [1] [4].
  • Specificity and Functional Consequences: This inhibition is specific to the NF-κB pathway. SSZ does not affect the activation of other mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK) 1/2, c-Jun N-terminal kinase (JNK1), or p38 [4]. By blocking NF-κB nuclear translocation, SSZ prevents the upregulation of a wide array of NF-κB-dependent pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6, IL-8), chemokines, adhesion molecules, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) [1] [4] [5]. This broad suppression of inflammatory mediators underlies its clinical efficacy. In vivo studies, such as those using LPS-induced endotoxemia models in rats, demonstrate that SSZ pre-treatment significantly reduces levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and acute-phase proteins (PGE2), while increasing anti-inflammatory IL-10, correlating with reduced inflammation and organ damage [5].

Adenosine-Mediated Anti-Inflammatory Effects via Ecto-5’-Nucleotidase

Beyond NF-κB inhibition, sulfasalazine modulates purinergic signaling, particularly involving the nucleoside adenosine, which possesses potent anti-inflammatory properties. This pathway involves enzymes responsible for adenosine generation and degradation, and adenosine receptor signaling.

  • CD73 (Ecto-5’-Nucleotidase) Inhibition: Synovial tissues and immune cells in inflammatory conditions express the enzymatic machinery for adenosine metabolism, including CD39 (which hydrolyzes ATP/ADP to AMP) and CD73 (which dephosphorylates AMP to adenosine). SSZ, or potentially a metabolite, inhibits CD73 activity. This inhibition reduces the extracellular generation of adenosine from AMP [2]. Studies in mixed synoviocyte cultures from osteoarthritis (OA) and rheumatoid arthritis (RA) patients show that pharmacological inhibition of CD73 (e.g., using AMPCP) significantly increases pro-inflammatory IL-6 and decreases anti-inflammatory IL-10 levels, mirroring the effect of blocking endogenous adenosine production [2].
  • Paradoxical Anti-inflammatory Role via Adenosine Receptors: While inhibiting CD73 reduces adenosine production, SSZ may also influence signaling through adenosine receptors (ARs) themselves. Synoviocytes express all four AR subtypes (A1, A2A, A2B, A3). The A2A and A2B receptors, coupled to Gs proteins, elevate intracellular cAMP upon adenosine binding, generally leading to anti-inflammatory effects. SSZ treatment in synoviocyte cultures can modulate responses to specific AR agonists. For instance, A2A and A2B receptor agonists significantly inhibit IL-6 and induce IL-10 in RA cells [2]. This suggests that SSZ might potentiate adenosine signaling or that the net effect of modulating the adenosine pathway (including potential impacts on adenosine uptake via ENT1/2 or degradation by adenosine deaminase (ADA)) favors an anti-inflammatory outcome. Inhibition of ADA (e.g., with deoxycoformycin, DAA) significantly reduces IL-6 and induces IL-10 in both OA and RA synoviocytes, indicating that preserving endogenous adenosine enhances anti-inflammatory responses [2]. SSZ's overall effect likely involves complex regulation of adenosine availability and receptor engagement.
  • Macrophage Phenotype Modulation: Adenosine signaling, particularly through A2A receptors, promotes an alternatively activated (M2-like) macrophage phenotype associated with tissue repair and resolution of inflammation. SSZ treatment in a Pneumocystis pneumonia model accelerated fungal clearance by enhancing alveolar macrophage phagocytosis. This enhanced phagocytic activity was associated with an alternatively activated macrophage phenotype and a shift towards a TH2 cytokine environment (increased IL-4, IL-10) in the lungs [9]. This indicates that SSZ can modulate macrophage function towards a more anti-inflammatory and phagocytically active state, potentially involving adenosine receptor pathways or other mechanisms downstream of NF-κB inhibition.

Table 1: Key Components of the Adenosine Pathway Influenced by Sulfasalazine

ComponentFunctionEffect of Sulfasalazine/Related ModulationInflammatory Outcome
CD73 (Ecto-5'-NTase)Converts AMP to adenosineInhibition (reduces adenosine generation)↑ IL-6, ↓ IL-10 (via inhibition) [2]
ADA (Adenosine Deaminase)Converts adenosine to inosineEffect not direct, but ADA inhibition (DAA) ↓ IL-6, ↑ IL-10Anti-inflammatory (when ADA blocked) [2]
A2A Adenosine ReceptorGs-coupled; ↑ cAMPAgonists (CGS 21680) ↓ IL-6, ↑ IL-10 (RA)Anti-inflammatory [2]
A2B Adenosine ReceptorGs-coupled; ↑ cAMPAgonists (BAY 60-6583) ↓ IL-6, ↑ IL-10 (OA & RA)Anti-inflammatory [2]
ENT1/2 TransportersEquilibrative adenosine transport across membraneExpressed on synoviocytes; SSZ effect unclearModulates extracellular adenosine levels
Macrophage A2A/A2BSignaling induces alternative activationSSZ associated with ↑ phagocytosis & M2 phenotype [9]Enhanced clearance, reduced inflammation

Inhibition of Pro-Inflammatory Cytokine Production (TNF-α, IL-8)

Suppression of key pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8/CXCL8), is a critical downstream consequence of SSZ's actions on NF-κB and potentially other pathways, contributing significantly to its therapeutic effect.

  • TNF-α Suppression: TNF-α is a central mediator of inflammation in RA, IBD, and other autoimmune conditions. SSZ potently inhibits the production and release of TNF-α. This effect is demonstrable in multiple experimental settings:
  • In Vitro Immune Cell Studies: SSZ inhibits TNF-α production by stimulated human peripheral blood mononuclear cells (PBMCs) and monocytes/macrophages [6] [8].
  • Synoviocyte Cultures: Blocking CD73 (mimicking a potential SSZ effect) increases TNF-α release in RA synoviocytes [2].
  • In Vivo Models: In the LPS-induced endotoxemia rat model, SSZ administration (both prophylactic and simultaneous) significantly reduces the surge in plasma TNF-α levels observed after LPS challenge [5]. This reduction correlates with diminished systemic inflammation and organ damage.
  • IL-8 (CXCL8) Suppression: IL-8 is a potent neutrophil chemoattractant and activator, playing a crucial role in neutrophil-mediated tissue damage in inflammation. SSZ effectively inhibits IL-8 production:
  • Inhibition of Secretory Phospholipase A2 (sPLA2): SSZ directly inhibits the extracellular release of pro-inflammatory group II sPLA2 from cytokine-stimulated cells [8]. sPLA2 releases arachidonic acid and generates lysophospholipids, both contributing to inflammation. Importantly, sPLA2 itself acts as a potent inducer of IL-8 synthesis and release. By blocking sPLA2 release, SSZ indirectly suppresses IL-8 production [8].
  • NF-κB-Dependent Transcription: As IL-8 gene expression is strongly dependent on NF-κB activation, the primary mechanism of SSZ's action in inhibiting IKK also directly contributes to reduced IL-8 synthesis [1] [4].
  • Broad Cytokine Modulation: SSZ's impact extends beyond TNF-α and IL-8. It consistently reduces levels of other NF-κB-driven pro-inflammatory cytokines like IL-1β and IL-6 in various models, including LPS endotoxemia (reduced IL-1β, IL-6) [5], synoviocyte cultures (reduced IL-6 upon CD73 inhibition or ADA blockade modulation) [2], and PBMC models [6]. Concurrently, it can promote the production of anti-inflammatory cytokines like IL-10, as seen in synoviocyte cultures with ADA inhibition (mimicking adenosine accumulation) [2] and in vivo endotoxemia models [5]. SSZ also modulates inflammasome activity in PBMCs, reducing IL-1β release upon stimulation of NLRP3, NLRP1, NLRC4, and AIM2 inflammasomes in both healthy donors and people living with HIV [6].

Table 2: Impact of Sulfasalazine on Key Cytokines and Inflammatory Mediators

MediatorPrimary Role in InflammationEffect of SulfasalazinePrimary Mechanism(s)
TNF-αMaster pro-inflammatory cytokine; activates endothelium, induces other cytokines, causes cachexia↓ Production and release (PBMCs, monocytes, synoviocytes) [6] [8]↓ Plasma levels in endotoxemia [5]NF-κB inhibition [1] [4]Modulation of adenosine pathway [2]
IL-8 (CXCL8)Neutrophil chemoattractant and activator; angiogenesis↓ Production and release [8]Inhibition of sPLA2 release (indirect) [8]NF-κB inhibition [1] [4]
IL-1βPyrogen; activates lymphocytes, endothelium; osteoclast activation↓ Release from PBMCs (inflammasome suppression) [6]↓ Plasma levels in endotoxemia [5]Inflammasome modulation [6]NF-κB inhibition (reducing pro-IL-1β)
IL-6B-cell differentiation; acute phase response; Th17 differentiation↓ Release from synoviocytes (via CD73 inhibition/ADA modulation) [2]↓ Plasma levels in endotoxemia [5]↓ Release from PBMCs [6]NF-κB inhibition [1] [4]Modulation of adenosine pathway (A2A/A2B agonism effect) [2]
IL-10Anti-inflammatory cytokine; inhibits Th1 cells, monocytes↑ Levels in endotoxemia [5]↑ Release in synoviocytes with ADA inhibition [2]Promotion of anti-inflammatory pathwaysModulation of adenosine pathway (A2A/A2B agonism effect) [2]
sPLA2 (Group IIA)Releases AA, generates lysophospholipids, induces IL-8↓ Extracellular release [8]Direct inhibition of release mechanism (Specific target) [8]

B-Cell Functional Suppression and Immunoglobulin Modulation

Beyond its effects on innate immune cells and cytokines, sulfasalazine exerts direct suppressive effects on B lymphocytes, impacting their activation, proliferation, and antibody production.

  • Inhibition of B-Cell Proliferation and Differentiation: SSZ directly suppresses human B-cell function in vitro. It inhibits the proliferative response of B cells stimulated by Staphylococcus aureus Cowan I (SAC), a potent B-cell mitogen acting through surface immunoglobulin cross-linking. SSZ (at concentrations as low as 5 μg/ml) depresses maximal SAC-induced B-cell proliferation. Crucially, this inhibition affects an early-phase event in B-cell activation, occurring within the first 48 hours of culture [3].
  • Suppression of Immunoglobulin Production: A key functional effect of SSZ on B cells is the inhibition of antibody (immunoglobulin) secretion. Using the reversed plaque-forming cell (PFC) assay, which measures the differentiation of B cells into antibody-secreting cells, SSZ demonstrates a dose-dependent inhibition of the PFC response. This suppression is most pronounced when SSZ is added during the early phases (0-48 hours) of B-cell culture activation [3]. The inhibitory effect is mediated directly on the B cells themselves and is not dependent on T cells, macrophages, or prostaglandin synthesis, as adding these cells back or using indomethacin-containing medium did not reverse the suppression [3].
  • Role of Sulfasalazine Moieties: Studies investigating the active moieties of SSZ revealed that sulfapyridine, but not 5-aminosalicylic acid (5-ASA) or N-acetyl sulfapyridine, also inhibits the PFC response [3]. This finding aligns with the observation that sulfapyridine is the moiety primarily responsible for the second-line therapeutic effects of SSZ in rheumatoid arthritis.
  • Modulation of B-Cell Hyperactivity in RA: Clinical studies support the in vitro findings, showing that SSZ treatment can reduce B-cell hyperactivity observed in patients with active RA. This correlates with clinical improvement [3]. SSZ's ability to inhibit antigen-specific immune responses in vivo has also been demonstrated [3].
  • Interaction with T-cell-Dependent Pathways: While SSZ acts directly on B cells, its impact on humoral immunity may also involve modulation of T-cell function. CD4+ T cells are essential for providing help to B cells for optimal antibody production. SSZ's known effects on T-cell activation, cytokine production (like reducing TNF-α and IL-6 which support B-cell growth and differentiation), and NF-κB signaling (critical for both T and B cell activation) likely contribute indirectly to its suppression of immunoglobulin production in vivo. Furthermore, SSZ has been shown to enhance the suppressive function of CD4+CD25+ regulatory T cells (Tregs) [3], which can negatively regulate B-cell responses.

Table 3: Sulfasalazine's Effects on B-Cell Functions

B-Cell FunctionEffect of SulfasalazineMechanism/EvidenceClinical Correlation
Proliferation↓ SAC-induced maximal proliferation [3]Inhibition of early-phase activation event (within 48h) [3]Reduced B-cell expansion in inflammatory sites
Differentiation into Antibody Secreting Cells (ASC)↓ Plaque-Forming Cell (PFC) response [3]Dose-dependent inhibition; most effective when added early (0-48h) [3]Reduced autoantibody production
Immunoglobulin Secretion↓ Antibody production in vitro [3]↓ Antigen-specific responses in vivo [3]Direct effect on B cells (independent of T cells, macrophages, prostaglandins) [3]Active moiety: Sulfapyridine [3]Correlation with reduced B-cell hyperactivity & clinical improvement in RA [3]
Modulation by T cellsIndirect contributionSuppression of T-cell activation & cytokine production (TNF-α, IL-6)Potential enhancement of Treg function [3]Overall dampening of adaptive humoral immunity

Properties

CAS Number

599-79-1

Product Name

Sulfasalazine

IUPAC Name

2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid

Molecular Formula

C18H14N4O5S

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)

InChI Key

NCEXYHBECQHGNR-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O

Solubility

less than 1 mg/mL at 77° F (NTP, 1992)
In water, 1.3X10+1 mg/L at 25 °C (est)
Practically insoluble in water
Very slightly soluble in ethanol; practically insoluble in diethyl ether, chloroform, and benzene; soluble in aqueous solution of alkali hydroxides

Synonyms

Asulfidine
Azulfadine
Azulfidine
Azulfidine EN
Colo Pleon
Colo-Pleon
Pleon
Pyralin EN
ratio Sulfasalazine
ratio-Sulfasalazine
Salazopyrin
Salazosulfapyridine
Salicylazosulfapyridine
Sulfasalazin Heyl
Sulfasalazin medac
Sulfasalazin-Heyl
Sulfasalazine
Sulfasalazine FNA
Sulphasalazine
Ucine
Ulcol

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.